
(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two 3,5-dimethylthiophen-2-yl groups attached to an ethene backbone in the (E)-configuration, indicating that the substituents are on opposite sides of the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylthiophene.
Formation of the Ethene Backbone: The thiophene rings are coupled to an ethene backbone using a cross-coupling reaction, such as the Heck reaction or the Wittig reaction.
Reaction Conditions: These reactions are usually carried out in the presence of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alkane.
Substitution: Halogenated derivatives or other substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.
Wirkmechanismus
The mechanism of action of (E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene would depend on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function.
Electronic Properties: In organic electronics, the compound’s conjugated system allows it to conduct electricity or emit light when subjected to an electric field.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1,2-Bis(thiophen-2-yl)ethene: Lacks the methyl groups on the thiophene rings.
(E)-1,2-Bis(3,5-dimethylphenyl)ethene: Contains phenyl rings instead of thiophene rings.
Uniqueness
(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene is unique due to the presence of methyl groups on the thiophene rings, which can influence its chemical reactivity and physical properties, such as solubility and electronic characteristics.
Eigenschaften
Molekularformel |
C14H16S2 |
|---|---|
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
2-[(E)-2-(3,5-dimethylthiophen-2-yl)ethenyl]-3,5-dimethylthiophene |
InChI |
InChI=1S/C14H16S2/c1-9-7-11(3)15-13(9)5-6-14-10(2)8-12(4)16-14/h5-8H,1-4H3/b6-5+ |
InChI-Schlüssel |
IAGMEUYTNQWSKY-AATRIKPKSA-N |
Isomerische SMILES |
CC1=CC(=C(S1)/C=C/C2=C(C=C(S2)C)C)C |
Kanonische SMILES |
CC1=CC(=C(S1)C=CC2=C(C=C(S2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


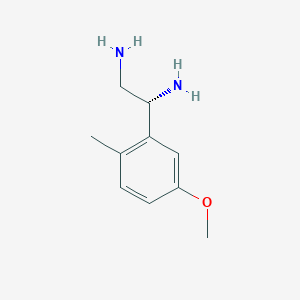
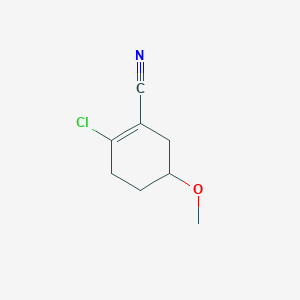
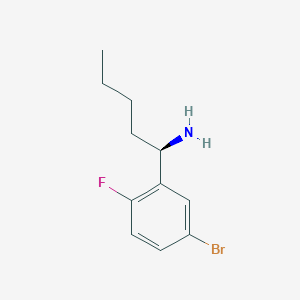

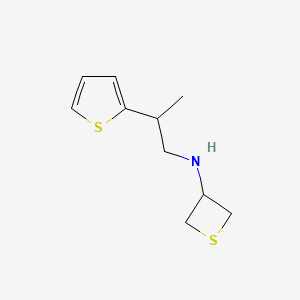
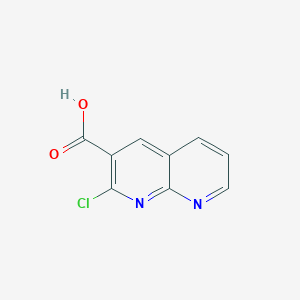


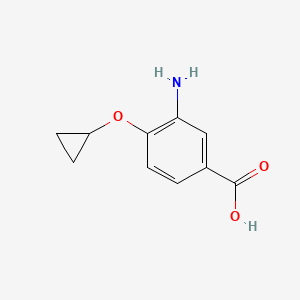

![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)

![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)
![1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13040404.png)
